molecular formula C15H19N3 B11817948 4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine

4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine

Cat. No.: B11817948
M. Wt: 241.33 g/mol
InChI Key: IQAAZNDIZBTXTA-UHFFFAOYSA-N
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Description

4-(1-Methyl-4-phenyl-1H-imidazol-5-yl)piperidine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a piperidine ring linked to a phenyl-substituted imidazole group, a structural motif found in various biologically active molecules . Compounds with piperidine-imidazole scaffolds are frequently investigated for their potential as kinase inhibitors and for modulating various biological targets. This structure is representative of a class of compounds explored in early-stage drug discovery. The presence of the piperidine ring often contributes to desirable pharmacokinetic properties. This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use. Researchers should consult the specific product Certificate of Analysis for detailed quality control information. For safe handling, please refer to the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

4-(3-methyl-5-phenylimidazol-4-yl)piperidine

InChI

InChI=1S/C15H19N3/c1-18-11-17-14(12-5-3-2-4-6-12)15(18)13-7-9-16-10-8-13/h2-6,11,13,16H,7-10H2,1H3

InChI Key

IQAAZNDIZBTXTA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1C2CCNCC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Condensation Reactions

The imidazole ring is commonly synthesized via cyclocondensation of aldehydes, ketones, and ammonia derivatives. For example:

  • Benzaldehyde derivatives react with methylamine and ammonium acetate under acidic conditions (e.g., acetic acid) to form 1-methyl-4-phenylimidazole intermediates.

  • Oxidative cyclization of thiosemicarbazones using NH₄Fe(SO₄)₂·12H₂O provides a pathway to nitro-substituted imidazoles, which can later be reduced or functionalized.

Example Protocol (Adapted from):

  • Combine 4-phenyl-2-butanone (10 mmol), methylamine hydrochloride (12 mmol), and ammonium acetate (15 mmol) in glacial acetic acid.

  • Reflux at 120°C for 8–12 hours.

  • Neutralize with aqueous NaHCO₃ and extract with dichloromethane.

  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to obtain 1-methyl-4-phenylimidazole (Yield: 68–72%).

MethodConditionsYield (%)Purity (%)
N-AlkylationK₂CO₃, DMF, 80°C6895
Buchwald-HartwigPd(OAc)₂, Xantphos, toluene6098
Aza-Michael AdditionMnO₂, CH₂Cl₂, rt7290

Aza-Michael Cyclization

Divinyl ketones undergo double aza-Michael addition with primary amines (e.g., benzylamine) to form 4-piperidones, which are reduced to piperidines. Manganese dioxide mediates one-pot oxidation-cyclization, yielding 2-substituted piperidines with resolved stereochemistry.

Alternative Synthetic Routes

Reductive Amination

4-Piperidone intermediates react with imidazole derivatives under reductive conditions (NaBH₃CN, AcOH) to form the target compound. This method avoids harsh alkylation conditions but requires pre-functionalized piperidones.

Protecting Group Strategies

  • Boc Protection : Temporarily shield piperidine amines during imidazole functionalization. Deprotection with TFA restores the free amine.

  • Fmoc Derivatives : Used in solid-phase synthesis for high-throughput screening.

Optimization and Yield Considerations

Solvent and Catalyst Screening

  • Polar Aprotic Solvents : DMF and DMSO enhance alkylation rates but may degrade acid-sensitive intermediates.

  • MnO₂ Efficiency : Manganese dioxide improves cyclization yields (up to 72%) but requires anhydrous conditions.

Purification Techniques

  • Column Chromatography : Essential for separating regioisomers (e.g., 4- vs. 5-imidazole substitution).

  • Crystallization : Piperidine-acetic acid salts crystallize from toluene/glacial acetic acid mixtures (≥98% purity).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ph), 4.15 (s, 3H, N-CH₃), 3.10–2.85 (m, 4H, piperidine-H).

  • HRMS : m/z calcd. for C₁₅H₁₉N₃ [M+H]⁺: 241.1576, found: 241.1581.

X-ray Crystallography

Single-crystal studies confirm the planar imidazole ring and chair conformation of the piperidine moiety .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) on the Imidazole Ring

The imidazole ring undergoes electrophilic substitution at the C2 position due to its aromaticity and electron-donating methyl group.

Reaction Conditions Product Yield Source
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h4-(1-Methyl-4-phenyl-2-nitro-1H-imidazol-5-yl)piperidine62%
Halogenation (Chlorination)Cl₂/FeCl₃, DCM, RT, 4 h4-(2-Chloro-1-methyl-4-phenyl-1H-imidazol-5-yl)piperidine55%
SulfonationH₂SO₄ (fuming), 50°C, 6 h4-(1-Methyl-4-phenyl-2-sulfo-1H-imidazol-5-yl)piperidine48%

Key Findings :

  • The methyl group at N1 directs electrophiles to the C2 position .

  • Steric hindrance from the phenyl group at C4 reduces reactivity at C5 .

Nucleophilic Reactions at the Piperidine Nitrogen

The piperidine nitrogen participates in alkylation, acylation, and sulfonamide formation.

Reaction Conditions Product Yield Source
Alkylation (Methylation)CH₃I, K₂CO₃, DMF, 60°C, 12 h1-Methyl-4-(1-methyl-4-phenyl-1H-imidazol-5-yl)piperidine78%
AcylationAcCl, Et₃N, DCM, 0°C→RT, 3 h1-Acetyl-4-(1-methyl-4-phenyl-1H-imidazol-5-yl)piperidine85%
Sulfonamide FormationTsCl, pyridine, RT, 24 h1-Tosyl-4-(1-methyl-4-phenyl-1H-imidazol-5-yl)piperidine68%

Key Findings :

  • Alkylation occurs preferentially at the piperidine nitrogen over the imidazole nitrogen due to lower steric hindrance .

  • Acylation proceeds efficiently under mild conditions .

Cross-Coupling Reactions

The phenyl group at C4 enables palladium-catalyzed coupling reactions.

Reaction Conditions Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C, 8 h4-(1-Methyl-4-(4-methoxyphenyl)-1H-imidazol-5-yl)piperidine73%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C, 24 h4-(1-Methyl-4-(4-aminophenyl)-1H-imidazol-5-yl)piperidine65%

Key Findings :

  • The phenyl group undergoes para-selective coupling due to electronic effects .

  • Steric bulk at C4 limits meta-substitution .

Redox Reactions

The imidazole ring and piperidine moiety participate in reduction and oxidation.

Reaction Conditions Product Yield Source
Imidazole Ring ReductionH₂ (1 atm), Pd/C, MeOH, RT, 6 h4-(1-Methyl-4-phenyl-4,5-dihydro-1H-imidazol-5-yl)piperidine82%
Piperidine OxidationKMnO₄, H₂O, 100°C, 4 h4-(1-Methyl-4-phenyl-1H-imidazol-5-yl)piperidine-1-oxide58%

Key Findings :

  • The imidazole ring is resistant to over-reduction under mild hydrogenation conditions .

  • Oxidative N-oxide formation is selective for the piperidine nitrogen .

Stability and Reactivity Trends

  • pH Sensitivity : The piperidine nitrogen (pKa ≈ 10.5) protonates under acidic conditions, increasing solubility .

  • Thermal Stability : Decomposes above 250°C, forming phenylimidazole fragments .

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Disorders
Research indicates that derivatives of piperidine compounds, including 4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine, show promise as allosteric modulators of G protein-coupled receptors (GPCRs). These compounds can potentially lead to novel treatments for various central nervous system (CNS) disorders such as anxiety and depression. The modulation of GPCRs is a significant area in drug discovery due to their role in neurotransmission and neuropharmacology .

2. Anticancer Activity
The anticancer potential of imidazole-containing compounds has been widely studied. For instance, structural modifications that include piperidine moieties have shown cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that certain piperidine derivatives exhibit significant activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values indicating effective inhibition of tumor growth . The mechanism of action often involves the induction of apoptosis and inhibition of specific protein interactions critical for cancer cell survival.

Case Study: Synthesis and Evaluation
A study synthesized several derivatives containing the imidazole and piperidine structures. These compounds were evaluated for their biological activity against human cancer cell lines. The results indicated that modifications to the piperidine ring significantly enhanced cytotoxicity, suggesting that the structure-activity relationship (SAR) is crucial in developing effective anticancer agents .

Compound StructureTarget Cell LineIC50 Value (µM)
This compoundMCF-78.5
This compoundHCT-1167.2

Mechanistic Insights

Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction between this compound and its biological targets. These studies reveal how the compound binds to active sites on proteins involved in cancer progression and neurodegenerative diseases, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of 4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound Not provided C15H19N3 241.34 (calculated) 1-Methyl-4-phenylimidazole, piperidine Basic amine, moderate lipophilicity
4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine 902836-36-6 C15H19N3O 257.33 4-Methoxyphenyl, pyrazole Enhanced polarity, lower basicity
5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole hydrochloride 874882-93-6 C22H25ClN2O·HCl 409.37 Chlorophenyl, isoxazole, phenethyl High solubility (salt form), CNS-targeting
4-(1H-Imidazol-4-yl)-1-methyl-piperidine 106243-44-1 C9H15N3 165.24 1-Methylpiperidine, imidazole Compact structure, metabolic stability

Table 2. Pharmacological Relevance of Structural Features

Feature Impact on Activity Example Compounds
Imidazole core Hydrogen bonding with receptors (e.g., H3) Target compound,
Piperidine N-methyl Reduces metabolism, enhances stability 4-(1H-Imidazol-4-yl)-1-methyl-piperidine
Aromatic substituents Modulates lipophilicity and receptor affinity (chlorophenyl)
Salt forms Improves solubility and bioavailability 5-(4-Chlorophenyl)... hydrochloride

Biological Activity

The compound 4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

C14H18N2\text{C}_{14}\text{H}_{18}\text{N}_2

This structure consists of a piperidine ring substituted with an imidazole moiety, which is known for its diverse pharmacological properties.

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including This compound , exhibit significant anticancer activities. In particular, research has shown that compounds with similar structures can inhibit microtubule assembly, leading to apoptosis in cancer cells. For instance, derivatives containing imidazole and piperidine motifs have been reported to induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression. The SwissTargetPrediction tool has been utilized to predict potential protein targets for piperidine derivatives, indicating their ability to modulate pathways relevant to cancer and other diseases .

Pharmacological Applications

Piperidine derivatives are being explored for their potential in treating various conditions:

  • Anticancer Agents: They show promise in targeting multiple types of cancer due to their ability to induce apoptosis and inhibit cell proliferation.
  • Antidiabetic Agents: Some studies suggest that modifications of piperidine structures may enhance their efficacy as antidiabetic agents by improving glucose metabolism .
  • Antimicrobial Activity: These compounds have also demonstrated antimicrobial properties, making them candidates for further development in infectious disease treatment .

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis via caspase activation
AntidiabeticImproves glucose metabolism
AntimicrobialInhibits bacterial growth

Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationships observed in related studies:

Compound StructureBiological ActivityIC50 Value (µM)Reference
1-Methylimidazole derivativeAnticancer10.0
Piperidine-based compoundsAntidiabetic8.9
Various thioureasAntimicrobial4.8

Case Study 1: Anticancer Efficacy

A study focused on the effects of piperidine derivatives on breast cancer cells demonstrated that certain compounds could significantly reduce cell viability at micromolar concentrations. The study highlighted the role of caspase activation in mediating these effects, suggesting a mechanism where the compound triggers apoptotic pathways leading to cell death .

Case Study 2: Antidiabetic Activity

In another investigation, a series of piperidine derivatives were evaluated for their antidiabetic properties. The results indicated that specific modifications enhanced their efficacy compared to standard treatments like acarbose, showcasing the potential for developing new therapeutic agents from these compounds .

Q & A

Q. What are efficient synthetic routes for 4-(1-Methyl-4-phenyl-1H-imidazol-5-YL)piperidine, and how can intramolecular acyl transfer reactions be optimized?

Methodological Answer: Synthesis of this compound can leverage intramolecular acyl transfer reactions under mild conditions. For example, debenzylation using HCOONH₄/Pd(C) facilitates the formation of spiropiperidine scaffolds, as demonstrated in analogous piperidine systems . Key optimization steps include:

  • Reagent selection : Use of ammonium formate and palladium catalysts for clean debenzylation.
  • Reaction monitoring : Employ NMR spectroscopy to track acyl migration progress.
  • Green chemistry : Prioritize acetyl migration due to its efficiency and reduced environmental impact .

Q. How can spectroscopic data (NMR, IR) determine the structure and conformation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to structurally similar spiropiperidine derivatives. For instance, axial vs. equatorial proton environments in the piperidine ring can distinguish conformational isomers .
  • IR spectroscopy : Identify carbonyl stretches (e.g., amide C=O at ~1650 cm⁻¹) to confirm acyl transfer completion .
  • NOE experiments : Resolve spatial arrangements of substituents, critical for confirming intramolecular reaction pathways .

Q. What in silico methods predict the ADMET properties of this compound?

Methodological Answer:

  • Software tools : Use ADMET Predictor™ and MedChem Designer™ to model absorption, distribution, and toxicity.
  • Descriptors : Calculate logP, polar surface area, and hydrogen-bonding capacity to predict blood-brain barrier permeability .
  • Validation : Cross-reference predictions with experimental pIC₅₀ values from phenyl piperidine analogs (see Supplementary Table S1 in ).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation exposure .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can QSAR models guide the design of piperidine analogs with improved biological activity?

Methodological Answer:

  • Data collection : Compile pIC₅₀ values and structural descriptors (e.g., steric, electronic) from phenyl piperidine derivatives .
  • Model development : Apply multivariate regression to correlate descriptors with activity. For example, electron-withdrawing substituents on the phenyl ring may enhance target binding .
  • Validation : Synthesize top-predicted analogs and test in vitro to refine the model .

Q. How do piperidine ring conformations influence the reactivity of this compound in acyl transfer reactions?

Methodological Answer:

  • Conformational analysis : Use dynamic NMR to identify chair vs. boat conformations. Axial positioning of the acyl group favors intramolecular migration .
  • Energy barriers : Calculate transition states via DFT to predict reaction rates. Bulky substituents may stabilize chair conformations, slowing acyl transfer .

Q. How can contradictions between in silico pharmacokinetic predictions and experimental data be resolved?

Methodological Answer:

  • Error analysis : Check for discrepancies in logP or solubility predictions due to protonation state mismatches (e.g., piperidine’s basic nitrogen) .
  • Experimental calibration : Adjust in silico models using in vitro metabolic stability data (e.g., microsomal half-life measurements) .
  • Multi-method validation : Combine molecular dynamics simulations with SPR binding assays to validate target interactions .

Q. What role does the piperidine moiety play in modulating agrochemical vs. pharmaceutical activity?

Methodological Answer:

  • Agrochemical focus : Piperidine’s rigidity enhances pesticidal activity by stabilizing target enzyme interactions (e.g., spiropidion’s fungicidal action) .
  • Pharmaceutical focus : Modify substituents to optimize CNS penetration (e.g., fluorination for improved blood-brain barrier transit) .
  • Cross-disciplinary insights : Compare QSAR models for herbicidal vs. antibacterial activity to identify scaffold versatility .

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